N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
Description
The compound N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide (hereafter referred to as the "target compound") is an acetamide derivative featuring a 3-methylphenoxy group and a substituted phenyl ring with a 2-oxopyrrolidin-1-yl moiety.
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-5-3-6-17(11-14)25-13-19(23)21-16-8-9-18(15(2)12-16)22-10-4-7-20(22)24/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBILLIJNBCVRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and acetamide groups. One common method involves the reaction of 3-methylphenol with 2-bromoacetyl bromide to form 2-(3-methylphenoxy)acetyl bromide. This intermediate is then reacted with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The phenyl and pyrrolidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound shares a common acetamide backbone with several analogs. Critical substituents include:
- 3-methylphenoxy group: A lipophilic aromatic ether linked to the acetamide carbonyl.
- 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group: A substituted phenyl ring with a pyrrolidinone (2-oxopyrrolidin-1-yl) moiety, which may influence solubility, metabolic stability, and target binding.
Comparison with NAPMA (N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide)
Structural Similarities :
- Both compounds share the 2-(3-methylphenoxy)acetamide core.
- Both have substituted phenyl groups (target: 3-methyl-4-pyrrolidinone; NAPMA: 2-(4-acetylpiperazinyl)).
Key Differences :
- Substituent on Phenyl Ring :
- Position of Substituents :
- NAPMA: Substituent at the 2-position of the phenyl ring.
- Target Compound: Substituent at the 4-position of the phenyl ring.
Functional Implications :
- NAPMA inhibits osteoclast differentiation by downregulating markers like NFATc1 and cathepsin K, suggesting the phenoxy-acetamide core plays a role in modulating bone resorption pathways .
- The pyrrolidinone group in the target compound may enhance metabolic stability compared to NAPMA’s piperazinyl group, as lactams are less prone to oxidative metabolism. However, this requires experimental validation.
Comparison with 3-Chloro-N-phenyl-phthalimide
Structural Similarities :
- Both compounds contain substituted phenyl rings linked to heterocyclic systems.
Key Differences :
- 3-Chloro-N-phenyl-phthalimide features a phthalimide core with a chlorine substituent, while the target compound has an acetamide backbone with a pyrrolidinone-modified phenyl group .
Functional Implications :
Comparison with Other Acetamide Derivatives
(a) N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)acetamide ()
- Structural Overlap: Shares the 2-(3-methylphenoxy)acetamide core.
- Key Difference: A 3-amino-2-methylphenyl group replaces the pyrrolidinone-containing phenyl ring.
(b) Compounds from Pharmacopeial Forum ()
Data Table: Structural and Functional Comparison
Biological Activity
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide is a synthetic compound belonging to the class of phenylpyrrolidines. This compound has garnered attention in pharmacological research due to its potential biological activities, including its role as an enzyme inhibitor and its implications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : (2R)-N-hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-yl)methoxy]phenyl}-2-oxopyrrolidin-1-yl]propanamide
- Molecular Formula : C25H27N3O4
- Molecular Weight : 433.49 g/mol
This compound features a complex structure with multiple functional groups, contributing to its diverse biological activity.
Enzyme Inhibition
One of the primary areas of investigation for this compound is its inhibitory effect on various enzymes. For instance, related compounds have demonstrated significant inhibitory activity against α-glucosidase, a crucial enzyme in carbohydrate metabolism. In a study, certain derivatives showed up to 87.3% inhibition at specific concentrations, suggesting that similar structures may exhibit potent inhibitory effects on α-glucosidase activity .
Antidiabetic Potential
Given its structural similarities to known antidiabetic agents, this compound may also hold promise as an antidiabetic drug candidate. The mechanism likely involves modulation of glucose absorption and metabolism through enzyme inhibition, thus reducing postprandial blood glucose levels.
Anticancer Activity
Research into similar phenylpyrrolidine derivatives indicates potential anticancer properties. These compounds may act by interfering with cellular signaling pathways or inducing apoptosis in cancer cells. The specific mechanisms remain under investigation, but preliminary studies suggest that modifications in the phenyl and pyrrolidine rings can enhance cytotoxicity against various cancer cell lines.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been performed on related compounds to elucidate the relationship between chemical structure and biological activity. For example, modifications in the substituents on the phenyl ring significantly influence the potency of enzyme inhibition. Compounds with electron-donating groups tend to exhibit enhanced activity compared to those with electron-withdrawing groups .
| Compound | Inhibition (%) | Concentration (mmol/L) | Notes |
|---|---|---|---|
| Compound A | 87.3% | 5.39 | Strong α-glucosidase inhibitor |
| Compound B | 65% | 10.0 | Moderate activity |
| Compound C | 45% | 15.0 | Weak activity |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes. These studies suggest that the compound binds effectively within the active site of α-glucosidase, stabilizing the enzyme-substrate complex and preventing substrate conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
